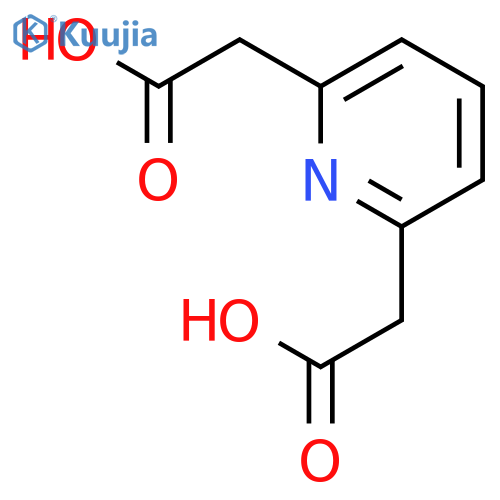Cas no 209215-55-4 (2,6-Pyridinediacetic acid)

2,6-Pyridinediacetic acid structure
商品名:2,6-Pyridinediacetic acid
2,6-Pyridinediacetic acid 化学的及び物理的性質
名前と識別子
-
- 2,6-Pyridinediacetic acid
- 2-[6-(carboxymethyl)pyridin-2-yl]acetic acid
- pyridine-2,6-diacetic acid
- SCHEMBL4495296
- DNGNCDPGBKZYEK-UHFFFAOYSA-N
- 209215-55-4
- (6-carboxymethyl-pyridin-2-yl)-acetic acid
- G79920
- 2,2'-(Pyridine-2,6-diyl)diacetic acid
- AKOS006313145
- DB-346552
-
- インチ: InChI=1S/C9H9NO4/c11-8(12)4-6-2-1-3-7(10-6)5-9(13)14/h1-3H,4-5H2,(H,11,12)(H,13,14)
- InChIKey: DNGNCDPGBKZYEK-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=NC(=C1)CC(=O)O)CC(=O)O
計算された属性
- せいみつぶんしりょう: 195.05315777g/mol
- どういたいしつりょう: 195.05315777g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 87.5Ų
2,6-Pyridinediacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P934889-100mg |
2,2'-(Pyridine-2,6-diyl)diaceticacid |
209215-55-4 | 100mg |
¥675.00 | 2022-09-28 |
2,6-Pyridinediacetic acid 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
209215-55-4 (2,6-Pyridinediacetic acid) 関連製品
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
